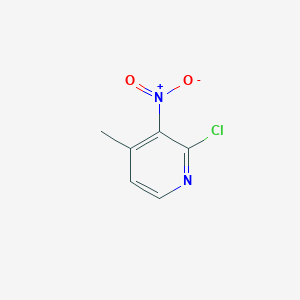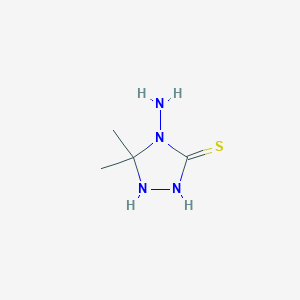
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is also known as ADT or Aminothiadiazole and is synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione has several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. It also inhibits the growth of tumors by inducing apoptosis in cancer cells. Additionally, it has been shown to reduce viral replication by inhibiting the activity of viral enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is its ease of synthesis. This compound can be synthesized using a simple and efficient method, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione. One potential direction is the development of new pharmaceuticals based on this compound. Researchers are also exploring the potential use of this compound in agriculture, particularly as a pesticide. Additionally, there is ongoing research into the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
In conclusion, 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is a promising compound with potential applications in various scientific fields. Its ease of synthesis and potential therapeutic benefits make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione involves the reaction of 2-amino-2-methylpropanenitrile with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product. This method is widely used due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione has been extensively studied for its potential use in various scientific applications. One of the most promising applications is in the field of pharmaceuticals. This compound has shown potential as an anti-inflammatory agent, antitumor agent, and antiviral agent. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
130413-23-9 |
|---|---|
Produktname |
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione |
Molekularformel |
C4H10N4S |
Molekulargewicht |
146.22 g/mol |
IUPAC-Name |
4-amino-5,5-dimethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C4H10N4S/c1-4(2)7-6-3(9)8(4)5/h7H,5H2,1-2H3,(H,6,9) |
InChI-Schlüssel |
XHVQAEOYJJZOQN-UHFFFAOYSA-N |
SMILES |
CC1(NNC(=S)N1N)C |
Kanonische SMILES |
CC1(NNC(=S)N1N)C |
Synonyme |
1,2,4-Triazolidine-3-thione,4-amino-5,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



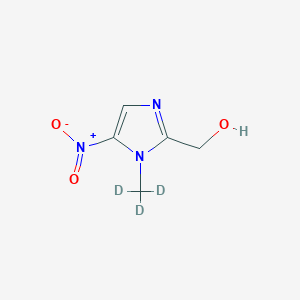
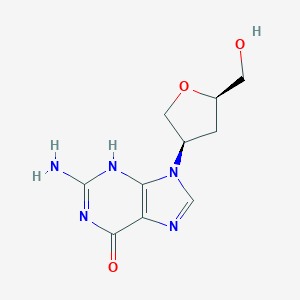
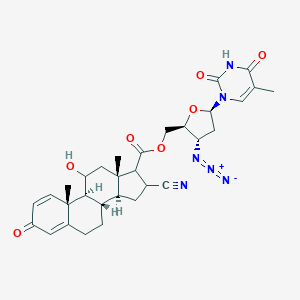
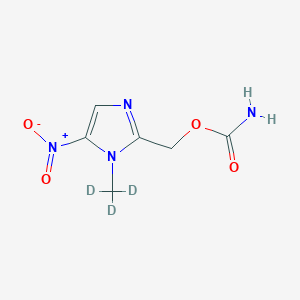
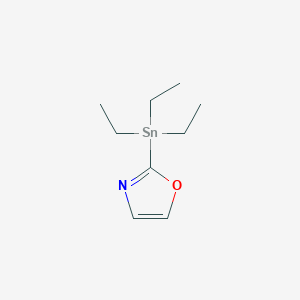
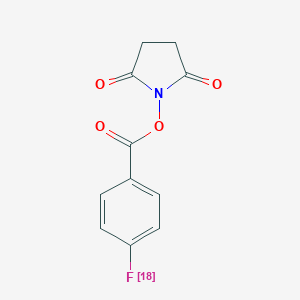
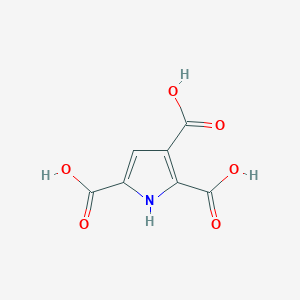
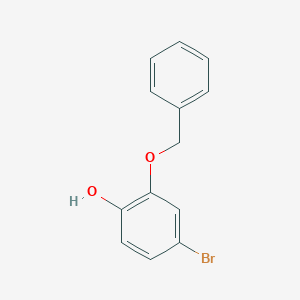
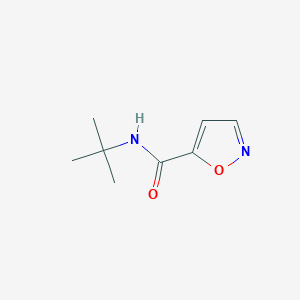
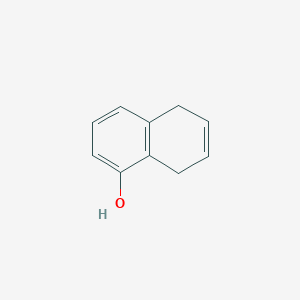
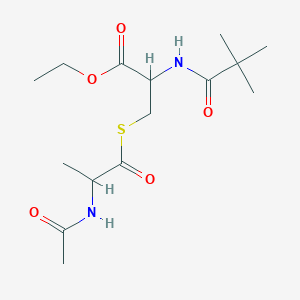
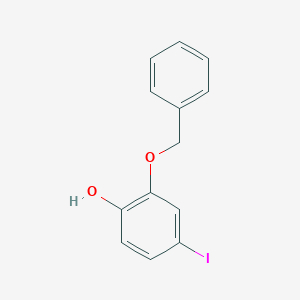
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
